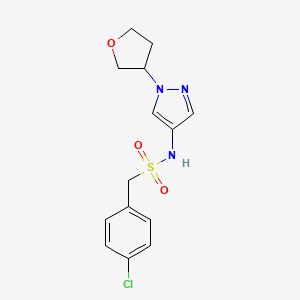

![molecular formula C25H22N4O4S B2717669 3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide CAS No. 1226431-45-3](/img/no-structure.png)

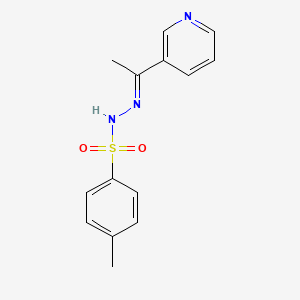

3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide, also known as compound 1, is a chemical compound that has been widely studied for its potential applications in medicinal chemistry. This compound has been shown to possess a range of interesting biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In

科学的研究の応用

Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes, including derivatives similar to the specified compound, has shown significant DNA binding and cleavage properties, leading to genotoxicity and anticancer activity. These complexes demonstrate an ability to induce cell death primarily through apoptosis, with certain derivatives being particularly effective against human tumor cells, including colon adenocarcinoma and leukemia cells (González-Álvarez et al., 2013).

Enzyme Inhibition

Sulfonamide derivatives have been evaluated for their inhibitory action against carbonic anhydrase (CA), an enzyme associated with various physiological processes. Some studies have found biphenylsulfonamides to be efficient inhibitors of tumor-associated CA isozymes, exhibiting cytotoxic activity against human colon, lung, and breast cancer cell lines (Morsy et al., 2009).

Antimicrobial and Antifungal Properties

Certain N-ethyl-N-methylbenzenesulfonamide derivatives have shown effective antimicrobial and antiproliferative agents, displaying significant activity against different human cell lines and pathogens. These derivatives have been synthesized and tested for their cytotoxicity, showcasing potential as therapeutic agents (Abd El-Gilil, 2019).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide' involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 2-ethylsulfonyl-1,3-benzothiazole-6-amine in the presence of a base to form the desired product.", "Starting Materials": [ "3-chloro-2-methylbenzenesulfonyl chloride", "2-ethylsulfonyl-1,3-benzothiazole-6-amine", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 3-chloro-2-methylbenzenesulfonyl chloride in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes.", "Step 3: Add 2-ethylsulfonyl-1,3-benzothiazole-6-amine to the reaction mixture and stir for several hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization to obtain the desired compound '3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide'." ] } | |

CAS番号 |

1226431-45-3 |

製品名 |

3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide |

分子式 |

C25H22N4O4S |

分子量 |

474.54 |

IUPAC名 |

3-(3-methylphenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H22N4O4S/c1-15(2)32-19-9-7-17(8-10-19)23-26-21(33-27-23)14-28-20-11-12-34-22(20)24(30)29(25(28)31)18-6-4-5-16(3)13-18/h4-13,15H,14H2,1-3H3 |

InChIキー |

DCEJPURIDRHNOK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

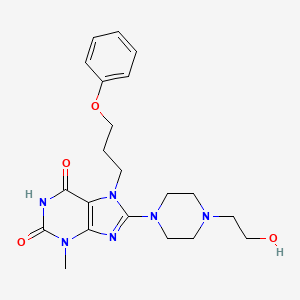

![N-(4-fluorobenzyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2717587.png)

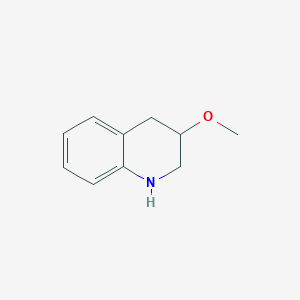

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1,2,4-benzotriazine-3-carboxamide;hydrochloride](/img/structure/B2717593.png)

![N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2717596.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide](/img/structure/B2717598.png)

![5-Benzylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2717600.png)

![N-benzyl-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide](/img/structure/B2717602.png)

![2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2717605.png)